

# Application Notes & Protocols: In Vitro Profiling of Pyrimidinone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B008387

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist

### Introduction: The Pyrimidinone Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of essential biological molecules like nucleobases and a multitude of therapeutic agents.<sup>[1][2]</sup> Its derivatives, particularly pyrimidinones, exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.<sup>[1][3][4][5]</sup> Many of these activities stem from the ability of pyrimidinone-based compounds to selectively inhibit key enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.<sup>[2][6][7]</sup>

This guide provides an in-depth overview and detailed protocols for a strategic panel of in vitro assays designed to characterize the biological activity and drug-like properties of novel pyrimidinone derivatives. The workflow is structured to mirror a typical drug discovery cascade, from initial target engagement to cellular effects and early safety profiling.

## The Assay Cascade: A Strategic Approach to Characterization

A successful screening campaign requires a logical progression of assays. We present a workflow that maximizes efficiency by using robust, high-throughput biochemical assays for primary screening, followed by more complex cell-based assays to confirm on-target effects in a physiological context. Early assessment of ADME-Tox properties is integrated to eliminate compounds with unfavorable profiles, saving critical resources.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for pyrimidinone derivatives.

## Part 1: Biochemical Assays for Primary Screening & Potency

The initial goal is to identify compounds that directly interact with the purified target protein (e.g., a specific kinase) and inhibit its function. These assays are typically performed in a simplified, cell-free system, which allows for high-throughput screening and precise determination of inhibitory potency (IC<sub>50</sub>).

### Featured Assay 1: ADP-Glo™ Luminescent Kinase Assay

Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal method for measuring the activity of any ADP-generating enzyme.[8] The assay quantifies the amount of ADP produced in a kinase reaction. The intensity of the luminescent signal is directly proportional to the kinase activity, allowing for the quantification of inhibition. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted into a quantifiable luminescent signal.[8][9]

Detailed Protocol: ADP-Glo™ Kinase Assay

#### 1. Materials & Reagents:

- Pyrimidinone derivatives (test compounds) dissolved in 100% DMSO.
- Target Kinase and its specific substrate.
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- ATP solution at a concentration equal to the determined K<sub>m</sub> for the target kinase.
- ADP-Glo™ Reagent (Promega, Cat. #V9101).[8]
- Kinase Detection Reagent (Promega, Cat. #V9101).[8]
- White, opaque 96-well or 384-well assay plates.

- Luminometer.

## 2. Procedure (384-well format):[\[10\]](#)

- Compound Plating: Prepare serial dilutions of pyrimidinone derivatives in DMSO. Dispense 50 nL of each compound concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
- Kinase Reaction:
  - Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.
  - Prepare a 2X ATP solution in Kinase Reaction Buffer.
  - Add 2.5  $\mu$ L of the 2X Kinase/Substrate solution to each well.
  - Initiate the reaction by adding 2.5  $\mu$ L of the 2X ATP solution. The final reaction volume is 5  $\mu$ L.
  - Incubate for 60 minutes at room temperature.
- ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[\[9\]](#)[\[10\]](#) Incubate for 40 minutes at room temperature.[\[9\]](#)[\[10\]](#)
- ADP Conversion & Signal Generation: Add 10  $\mu$ L of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. [\[8\]](#)[\[9\]](#) Incubate for 30-60 minutes at room temperature.[\[10\]](#)
- Data Acquisition: Measure luminescence using a plate-reading luminometer.[\[10\]](#)

## 3. Data Analysis & Interpretation:

- Calculate the percent inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
- Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

| Parameter                    | Recommended Value          | Source                 |
|------------------------------|----------------------------|------------------------|
| Final DMSO Concentration     | ≤ 1%                       | Industry Best Practice |
| ATP Concentration            | At or near $K_m$ of kinase | [11]                   |
| Kinase Incubation Time       | 60 min                     | [12]                   |
| ADP-Glo™ Reagent Incubation  | 40 min                     | [9][10]                |
| Detection Reagent Incubation | 30-60 min                  | [10]                   |

## Featured Assay 2: LanthaScreen™ TR-FRET Kinase Assay

Principle of the Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13] A kinase, a fluorescein-labeled substrate, and ATP are combined. After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.[13][14] When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a FRET signal.[14] The TR-FRET ratio (acceptor emission/donor emission) is directly proportional to kinase activity.[13]



[Click to download full resolution via product page](#)

Caption: Mechanism of the LanthaScreen™ TR-FRET Kinase Assay.

Detailed Protocol: LanthaScreen™ TR-FRET Assay

#### 1. Materials & Reagents:

- Pyrimidinone derivatives in 100% DMSO.
- Target Kinase, Fluorescein-labeled substrate, and specific Terbium-labeled antibody (Thermo Fisher Scientific).[13]
- TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat. #PV3574).[15]
- ATP solution.
- EDTA solution (to stop the reaction).

- Black, low-volume 384-well assay plates.

- TR-FRET compatible plate reader.

## 2. Procedure (20 $\mu$ L final volume):[\[15\]](#)[\[16\]](#)

- Reagent Preparation: Prepare 2X solutions of the test compound, 2X Kinase, and 2X Substrate/ATP mixture in the appropriate reaction buffer.
- Kinase Reaction:
  - Add 5  $\mu$ L of 2X Kinase solution to the wells.
  - Add 5  $\mu$ L of 2X test compound (or DMSO control).
  - Initiate the reaction by adding 10  $\mu$ L of the 2X Substrate/ATP mixture.
  - Incubate for 60-90 minutes at room temperature.[\[14\]](#)
- Reaction Termination and Detection:
  - Prepare a 4X Stop/Detection buffer containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.[\[11\]](#)
  - Add 10  $\mu$ L of this solution to each well. The final concentration of EDTA is typically 10 mM. [\[11\]](#)[\[16\]](#)
  - Incubate for at least 30-60 minutes at room temperature to allow for antibody binding.[\[11\]](#) [\[16\]](#)
- Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at ~490/495 nm (Terbium) and ~520 nm (Fluorescein).[\[14\]](#)[\[15\]](#)

## 3. Data Analysis & Interpretation:

- Calculate the TR-FRET emission ratio (520 nm / 495 nm).[\[15\]](#)
- Normalize the data against high (DMSO) and low (no enzyme) controls.

- Generate dose-response curves and calculate IC50 values as described for the ADP-Glo™ assay.

## Part 2: Cell-Based Assays for Biological Relevance

After identifying potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context. Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response (e.g., inhibiting cell proliferation).[17]

### Featured Assay: MTT Cell Proliferation & Cytotoxicity Assay

**Principle of the Assay:** The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[18] This conversion only occurs in metabolically active cells.[18] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[18]

Detailed Protocol: MTT Assay

#### 1. Materials & Reagents:

- Cancer cell line relevant to the kinase target (e.g., MCF-7, A549, HCT-116).[17][20]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- MTT solution (5 mg/mL in PBS, filter sterilized).
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[18][21]
- Clear, flat-bottom 96-well cell culture plates.

- Spectrophotometer (plate reader).

## 2. Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu\text{L}$  of complete medium.[18] Incubate for 24 hours at 37°C, 5%  $\text{CO}_2$  to allow for cell attachment.[18]
- **Compound Treatment:** Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Remove the old medium from the cells and add 100  $\mu\text{L}$  of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.
- **Incubation:** Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5%  $\text{CO}_2$ .
- **MTT Addition:** Add 10-20  $\mu\text{L}$  of MTT stock solution to each well (final concentration  $\sim 0.5$  mg/mL).[18][21] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18][21]
- **Solubilization:** Carefully remove the medium. Add 100-150  $\mu\text{L}$  of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[22]
- **Data Acquisition:** Measure the absorbance at a wavelength between 540-590 nm using a plate reader.[18][22] A reference wavelength of  $\sim 630$  nm can be used to subtract background.

## 3. Data Analysis & Interpretation:

- Subtract the absorbance of the blank wells from all other readings.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
- Plot percent viability versus the logarithm of compound concentration to determine the  $\text{GI}_{50}/\text{IC}_{50}$  (concentration causing 50% inhibition of cell growth).

## Part 3: Early ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is essential to identify potential liabilities that could cause failure in later development stages.[\[23\]](#)[\[24\]](#)[\[25\]](#)

## Featured Assay: Microsomal Metabolic Stability

Principle of the Assay: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[\[26\]](#)[\[27\]](#) The disappearance of the parent compound over time is monitored when incubated with liver microsomes and the necessary cofactor (NADPH).[\[26\]](#)[\[28\]](#) This provides an estimate of its intrinsic clearance, which is a key parameter for predicting in vivo half-life.[\[28\]](#)  
[\[29\]](#)

### Detailed Protocol: Liver Microsome Stability Assay

#### 1. Materials & Reagents:

- Pooled human liver microsomes (HLM).
- Phosphate buffer (e.g., 100 mM KPO<sub>4</sub>, pH 7.4).[\[28\]](#)
- NADPH regenerating system or NADPH stock solution.
- Test compound and positive control compounds (e.g., Midazolam, Dextromethorphan).[\[28\]](#)
- Acetonitrile (ACN) with an internal standard (IS) to stop the reaction.
- LC-MS/MS system for analysis.

#### 2. Procedure:

- Preparation: Thaw liver microsomes at 37°C and then dilute to the working concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer on ice.[\[28\]](#)[\[30\]](#)
- Incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.

- Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. [28]
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold ACN containing an analytical internal standard.[27] [28]
- Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
- Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[28]

### 3. Data Analysis & Interpretation:

- Plot the natural logarithm of the percent parent compound remaining versus time.
- The slope of the linear regression line gives the elimination rate constant (k).
- Calculate the in vitro half-life ( $t_{1/2}$ ) =  $0.693 / k$ .
- Calculate the intrinsic clearance (Cl<sub>int</sub>) in  $\mu\text{L}/\text{min}/\text{mg}$  protein.

| Parameter                | Recommended Value    | Source |
|--------------------------|----------------------|--------|
| Test Compound Conc.      | 1 $\mu\text{M}$      | [28]   |
| Microsomal Protein Conc. | 0.5 mg/mL            | [26]   |
| Incubation Temperature   | 37°C                 | [27]   |
| Time Points              | 0, 5, 15, 30, 45 min | [27]   |
| Analysis Method          | LC-MS/MS             | [28]   |

## Conclusion

The strategic application of this tiered in vitro assay cascade provides a robust framework for the comprehensive characterization of novel pyrimidinone derivatives. By systematically

evaluating target engagement, cellular activity, and key drug-like properties, researchers can efficiently identify and prioritize promising lead candidates for further preclinical development, ultimately accelerating the path toward new therapeutic interventions.

## References

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ADP Glo Protocol. (n.d.). Retrieved from a publicly available protocol document.
- Abcam. (n.d.). MTT assay protocol.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Retrieved from a publicly available protocol document.
- Merck. (n.d.). metabolic stability in liver microsomes.
- Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for MERTK (cMER).
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Islam, M. W., Islam, M. M., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. *Journal of Heterocyclic Chemistry*.
- Ajmal, R. B. S. (2017). Biological Activity of Pyrimidine Derivatives: A Review. *Organic & Medicinal Chem IJ*.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.

- Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
- ResearchGate. (2025). Biological Activity of Pyrimidine Derivatives: A Review.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
- PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking.
- MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
- PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation.
- PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
- Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- ACS Publications. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors.
- PubMed. (n.d.). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pharmatutor.org](http://pharmatutor.org) [[pharmatutor.org](http://pharmatutor.org)]
- 2. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 3. [juniperpublishers.com](http://juniperpublishers.com) [[juniperpublishers.com](http://juniperpublishers.com)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 8. ADP-Glo™ Kinase Assay Protocol [[worldwide.promega.com](http://worldwide.promega.com)]
- 9. [promega.com](http://promega.com) [[promega.com](http://promega.com)]
- 10. [promega.com](http://promega.com) [[promega.com](http://promega.com)]
- 11. [tools.thermofisher.com](http://tools.thermofisher.com) [[tools.thermofisher.com](http://tools.thermofisher.com)]
- 12. [content.protocols.io](http://content.protocols.io) [[content.protocols.io](http://content.protocols.io)]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [[thermofisher.com](http://thermofisher.com)]
- 14. [bmglabtech.com](http://bmglabtech.com) [[bmglabtech.com](http://bmglabtech.com)]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UK [[thermofisher.com](http://thermofisher.com)]
- 16. [documents.thermofisher.com](http://documents.thermofisher.com) [[documents.thermofisher.com](http://documents.thermofisher.com)]
- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking [[mdpi.com](http://mdpi.com)]
- 18. [clyte.tech](http://clyte.tech) [[clyte.tech](http://clyte.tech)]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [[experiments.springernature.com](http://experiments.springernature.com)]
- 20. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 22. [static.igem.wiki](http://static.igem.wiki) [[static.igem.wiki](http://static.igem.wiki)]
- 23. [eurofindiscovery.com](http://eurofindiscovery.com) [[eurofindiscovery.com](http://eurofindiscovery.com)]
- 24. [marinbio.com](http://marinbio.com) [[marinbio.com](http://marinbio.com)]

- 25. [drugtargetreview.com](https://drugtargetreview.com) [[drugtargetreview.com](https://drugtargetreview.com)]
- 26. [mttlab.eu](https://mttlab.eu) [[mttlab.eu](https://mttlab.eu)]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [[evotec.com](https://evotec.com)]
- 28. [mercell.com](https://mercell.com) [[mercell.com](https://mercell.com)]
- 29. [creative-bioarray.com](https://creative-bioarray.com) [[creative-bioarray.com](https://creative-bioarray.com)]
- 30. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Profiling of Pyrimidinone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008387#in-vitro-assays-for-pyrimidinone-derivative-activity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)